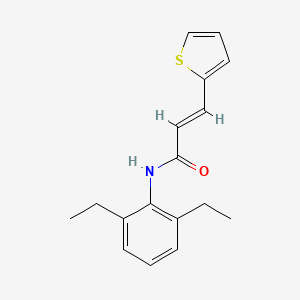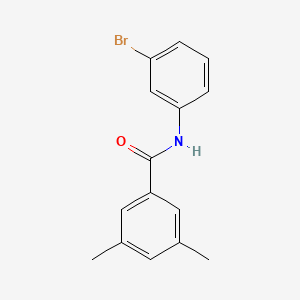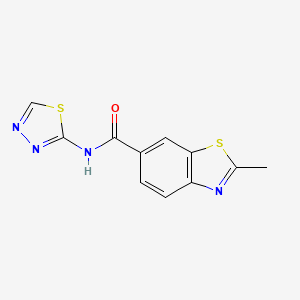
2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as TFP, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. TFP belongs to the class of acrylonitrile derivatives, which have been studied for their diverse biological and pharmacological properties.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain neurotransmitters in the brain.
实验室实验的优点和局限性
One advantage of 2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapy drugs. Another area of interest is its potential use as an antiviral agent, particularly in the treatment of HIV and hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile and to identify potential side effects and toxicity.
合成方法
The synthesis of 2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 4-fluorobenzaldehyde with 1,2,5-trimethylpyrrole in the presence of a base catalyst, followed by the addition of acrylonitrile. The resulting product is then purified by column chromatography to obtain pure 2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile.
科学研究应用
2-(4-fluorophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied extensively in the field of medicinal chemistry for its potential use in the treatment of various diseases. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development.
属性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-11-8-14(12(2)19(11)3)9-15(10-18)13-4-6-16(17)7-5-13/h4-9H,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBVNVOSEBHOPX-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)


